1-(6-Aminopyridin-3-yl)piperidin-4-ol is a chemical compound characterized by a piperidine ring substituted with an aminopyridine group and a hydroxyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties and its utility as an intermediate in the synthesis of complex organic molecules. Its chemical structure allows it to interact with biological targets, making it a candidate for further research in drug development.
The compound can be synthesized through various methods and is available for purchase from chemical suppliers like Benchchem, which highlights its applications in scientific research and industry.
1-(6-Aminopyridin-3-yl)piperidin-4-ol falls under the category of organic compounds, specifically amines and alcohols. It is classified as a piperidine derivative, which is significant in medicinal chemistry due to the biological activity often associated with piperidine-containing compounds.
The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ol typically involves several key steps:
The synthetic routes often require careful control of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency.
The molecular formula of 1-(6-Aminopyridin-3-yl)piperidin-4-ol can be represented as . The structure features:
The compound's molecular weight is approximately 194.24 g/mol. Its structural uniqueness arises from the specific positioning of functional groups, which influences its reactivity and interactions with biological targets.
1-(6-Aminopyridin-3-yl)piperidin-4-ol is involved in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions.
The mechanism by which 1-(6-Aminopyridin-3-yl)piperidin-4-ol exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other non-covalent interactions with active sites on target proteins, while the piperidine ring provides structural stability necessary for these interactions.
These interactions may modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects that are currently under investigation in various biochemical assays.
1-(6-Aminopyridin-3-yl)piperidin-4-ol is typically presented as a solid at room temperature. Its physical properties include:
The compound exhibits typical behavior associated with amines and alcohols, including:
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm its structure and purity during synthesis .
1-(6-Aminopyridin-3-yl)piperidin-4-ol has several scientific applications:
Aminopyridine-piperidine hybrids demonstrate broad therapeutic relevance validated through multiple drug discovery campaigns. Their significance stems from three key attributes:
Table 1: Biological Activities of Aminopyridine-Piperidine Hybrids
Compound Class | Biological Target | Key Activity Metrics | Reference |
---|---|---|---|
Cu(II)-4AP-Br complex | 5-Lipoxygenase | 54.2% inhibition at 100 μg/mL vs 95% for naproxen at 25 μg/mL | [2] |
Zn(II)-4AP complexes | S. aureus, E. coli | MIC: 39 ± 0.000 μg/mL for compound 26 | [2] |
DPAPY HIV inhibitors | HIV-1 reverse transcriptase | EC~50~ = 8.6 nM (WT), SI > 2,151 | [9] |
Piperidine-pyrazolones | Trypanosoma cruzi amastigotes | pIC~50~ = 6.4 (comparable to benznidazole) | [5] |
The 1-(6-aminopyridin-3-yl)piperidin-4-ol scaffold enables precise modulation of drug-like properties through stereoelectronic and steric adjustments:
Aminopyridine as a Bioisostere: The 6-aminopyridine unit functions as a versatile bioisostere for anilines, heteroarylamines, and diaminoheterocycles. Its pyridinic nitrogen enhances water solubility through protonation at physiological pH (calculated pK~a~ ~6.5), while the ortho-amino group provides a hydrogen-bonding motif critical for target engagement. In BACE1 inhibitors for Alzheimer’s disease, pyridine rings effectively replaced benzene in P2/P3 regions, improving cell permeability without sacrificing aspartic protease binding affinity. This substitution strategy increased ligand efficiency metrics by 0.15–0.3 kcal/mol/heavy atom in lead optimization campaigns [7].
Piperidin-4-ol Conformational Effects: The piperidin-4-ol moiety adopts multiple chair-to-twist-boat conformations, enabling adaptive binding to diverse target topographies. Key structural derivatives include:
Hybridization Strategies: Successful molecular integrations include:
Table 2: Structure-Property Relationships of Key Hybrid Derivatives
Structural Feature | Property Modulation | Biological Impact |
---|---|---|
6-Aminopyridine + piperidine | ↑ Water solubility, ↓ cLogP by 1.5–2.0 units | Enhanced CNS penetration in MS therapeutics |
N-Alkylation of piperidine | ↓ Basicity (ΔpK~a~ −2 to −4), ↑ Lipophilicity | Improved microbial membrane permeation in anti-infectives |
Piperidin-4-ol vs piperidin-4-one | ↑ H-bond donor capacity, ↓ Metabolic oxidation | Increased target residence time in enzyme inhibitors |
Ortho- vs para-aminopyridine | ↑ Dipole moment (Δμ 1.2–1.5 D), ↑ Crystal density | Altered solid-state stability and dissolution profile |
Despite promising applications, significant knowledge gaps persist regarding 1-(6-aminopyridin-3-yl)piperidin-4-ol derivatives:
Physicochemical Optimization Challenges: While the scaffold offers favorable cLogP profiles (predicted 0.5–2.5), aqueous solubility remains suboptimal (<50 μg/mL for 62% of analogs). Crystallinity issues manifest as low melting points (60–80°C), complicating formulation development. Hybrids like 6-phenoxyl-4-aminoquinolines showed differential potency in Tween 80/albumin versus tyloxapol/casitone media, indicating excipient-dependent bioavailability [8]. Systematic structure-solubility relationship studies are lacking, particularly regarding ionizable group positioning and salt formation.
Target Engagement Specificity: Aminopyridine-piperidine hybrids frequently exhibit polypharmacology due to conserved binding motifs. For example, kinase off-target activity occurs in >30% of analogs via hinge-region hydrogen bonding. Specificity profiling against target families (GPCRs, ion channels, epigenetic regulators) remains underreported, creating safety uncertainties during lead optimization [7] [9].
Synthetic Methodology Limitations: Current routes to 1-(6-aminopyridin-3-yl)piperidin-4-ol derivatives rely on multistep sequences (typically 5–7 steps) with poor atom economy. Key intermediate 1-(6-nitropyridin-3-yl)piperidin-4-ol requires catalytic hydrogenation for nitro group reduction, complicating scaling due to catalyst poisoning and functional group incompatibility. Novel one-pot reductive amination or photoredox amination strategies could address these limitations [4] [5].
Therapeutic Area Opportunities:
Table 3: Critical Research Gaps and Proposed Approaches
Research Gap | Current Limitation | Proposed Resolution Strategy |
---|---|---|
Aqueous solubility | <50 μg/mL for 62% of analogs | Introduce zwitterionic motifs (e.g., piperazine-N-acetic acid) |
Synthetic efficiency | 5–7 steps, <40% overall yield | Develop flow chemistry routes with telescoped reductions |
Kinase off-target activity | >30% incidence in screening panels | Structure-based design to block hinge-region H-bond donation |
Metabolic stability | t~1/2~ < 2h (murine microsomes) | Deuteration at C-4' position or bridged piperidine analogs |
Tumor/CNS penetration | Brain:plasma ratio <0.3 in 78% of compounds | Prodrug approaches with P-gp evasion motifs |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1